molecular formula C11H18N2O B15303890 (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol

Cat. No.: B15303890
M. Wt: 194.27 g/mol
InChI Key: YCUAYURDNCONGY-UHFFFAOYSA-N
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Description

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This particular compound features a methanol group attached to the indazole ring, which may influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol typically involves the condensation of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activities make it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
  • 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole
  • 6-(p-bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine

Uniqueness

(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol is unique due to its specific structural features, such as the presence of the methanol group and the trimethyl substitution on the cyclohexane ring. These structural elements can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

(1,5,5-trimethyl-6,7-dihydro-4H-indazol-3-yl)methanol

InChI

InChI=1S/C11H18N2O/c1-11(2)5-4-10-8(6-11)9(7-14)12-13(10)3/h14H,4-7H2,1-3H3

InChI Key

YCUAYURDNCONGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)C(=NN2C)CO)C

Origin of Product

United States

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